molecular formula C11H9N3O3 B1334533 3-Nitro-5-(pyridin-3-yloxy)aniline CAS No. 208122-66-1

3-Nitro-5-(pyridin-3-yloxy)aniline

Cat. No. B1334533
M. Wt: 231.21 g/mol
InChI Key: NWCLYURCWSIPSZ-UHFFFAOYSA-N
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Description

The compound "3-Nitro-5-(pyridin-3-yloxy)aniline" is a nitro derivative of aniline where the aniline nitrogen is linked to a pyridine ring through an ether linkage (oxy) and a nitro group is substituted at the third position of the aniline ring. This structure suggests potential for various chemical interactions and reactivity due to the presence of the electron-withdrawing nitro group and the electron-donating amino group.

Synthesis Analysis

The synthesis of related nitro-aniline compounds involves the formation of hydrazo-compounds, as seen in the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers . These syntheses are typically characterized by the formation of inter- and intra-molecular hydrogen bonds, which can influence the final structure of the compound. The synthesis of related compounds also involves the use of cross-coupling reactions, such as the Suzuki–Miyaura reaction, to introduce various substituents onto the pyridine ring .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic methods and quantum chemical calculations. For instance, the vibrational characteristics of the hydrazo-bond in nitro-phenylhydrazopyridine compounds have been reported, with a focus on the influence of substituents on the structure . The crystal structure of a related compound, 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, has been determined using powder diffraction techniques, revealing a planar heterocyclic system and the orientation of the nitro group .

Chemical Reactions Analysis

The nitro group in such compounds is known to facilitate various chemical reactions. For example, the nitro group in 2-chloro-3-nitroimidazo[1,2-a]pyridine aids in the displacement of chlorine and allows for further functionalization . The presence of the nitro group also influences the excited states of the compounds, as seen in the study of electronic absorption and emission spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-aniline derivatives are influenced by the substituents attached to the rings. The presence of the nitro group can lead to the formation of charge-transfer complexes and can affect the solubility and reactivity of the compound . The interaction of related compounds with metals has been studied using X-ray photoelectron spectroscopy, revealing insights into the adsorption states and bonding interactions .

Scientific Research Applications

Synthesis Applications

3-Nitro-5-(pyridin-3-yloxy)aniline is utilized in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, it has been used in the preparation of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives, demonstrating its versatility in organic synthesis (Gondela & Walczak, 2007). Additionally, its derivatives have found applications in the synthesis of complex molecules like 10H-Pyrido[3,2-b]-[1,4]benzoxazine, highlighting its utility in creating complex nitrogen-containing frameworks (Ito & Hamada, 1978).

Chemical Reactions and Mechanisms

The compound plays a significant role in various chemical reactions, including those involving aniline derivatives and nitrosophenol complexes. Studies have shown that it participates in intricate reaction mechanisms, contributing to our understanding of organic chemistry and material science (Charalambous, Kensett, & Jenkins, 1976).

Environmental Chemistry

In the field of environmental chemistry, 3-Nitro-5-(pyridin-3-yloxy)aniline and its related compounds are studied for their reactions with atmospheric components. This research helps in understanding the environmental impact and degradation pathways of such organic compounds (Atkinson et al., 1987).

Catalysis and Material Science

This compound is also significant in catalysis and material science. For example, it has been used as a directing group for C-H bond amination mediated by cupric acetate, demonstrating its role in facilitating complex chemical transformations (Zhao et al., 2017).

Photocaging and Medicinal Chemistry

In medicinal chemistry, 3-Nitro-5-(pyridin-3-yloxy)aniline derivatives are explored for their applications in photocaging, particularly in the context of metal ion release in photocaged complexes. This research contributes to the development of new therapeutic strategies and drug delivery systems (Gwizdala et al., 2012).

properties

IUPAC Name

3-nitro-5-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCLYURCWSIPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(pyridin-3-yloxy)aniline

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